4-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Overview
Description
4-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a tert-butyl group, and an oxalic acid moiety, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
4-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-tert-butyl-2-methylphenol with ethylene oxide to form 4-tert-butyl-2-methylphenoxyethanol. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield 4-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]morpholine. Finally, the morpholine derivative is treated with oxalic acid to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxalic acid moiety can be reduced to form glycolic acid derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Glycolic acid derivatives.
Substitution: Various substituted morpholine derivatives.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The oxalic acid moiety can chelate metal ions, affecting metal-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]piperidine
Uniqueness
4-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid stands out due to the presence of the oxalic acid moiety, which imparts unique chemical properties such as metal ion chelation and enhanced solubility. The tert-butyl group also provides steric hindrance, influencing the compound’s reactivity and stability.
Properties
IUPAC Name |
4-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3.C2H2O4/c1-16-15-17(19(2,3)4)5-6-18(16)23-14-13-22-12-9-20-7-10-21-11-8-20;3-1(4)2(5)6/h5-6,15H,7-14H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVRZUNCJLUNBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCOCCN2CCOCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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